molecular formula C11H14BrNO3 B13555699 N-Boc-3-amino-4-bromophenol CAS No. 1263285-27-3

N-Boc-3-amino-4-bromophenol

Cat. No.: B13555699
CAS No.: 1263285-27-3
M. Wt: 288.14 g/mol
InChI Key: UEIXVIPUWYKJFS-UHFFFAOYSA-N
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Description

N-Boc-3-amino-4-bromophenol, also known as Carbamic acid, N-(2-bromo-5-hydroxyphenyl)-, 1,1-dimethylethyl ester, is a compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a bromine atom at the 4-position, and a hydroxyl group at the 3-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-amino-4-bromophenol typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 3-amino-4-bromophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) or ethanol (EtOH) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts such as Amberlyst-15 can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-amino-4-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the hydroxyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the amino group.

    Deprotection: Acidic conditions using TFA or HCl can remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce carbonyl compounds and amines, respectively .

Scientific Research Applications

N-Boc-3-amino-4-bromophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-3-amino-4-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to interact with its target. The bromine atom and hydroxyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-amino-4-bromophenol is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that are not possible with other halogens. This makes it a valuable intermediate in the synthesis of brominated compounds and pharmaceuticals .

Properties

CAS No.

1263285-27-3

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-9-6-7(14)4-5-8(9)12/h4-6,14H,1-3H3,(H,13,15)

InChI Key

UEIXVIPUWYKJFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)Br

Origin of Product

United States

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